5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraen-6-amine
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Overview
Description
The compound 5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraen-6-amine is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraen-6-amine typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the dimethoxy groups: This step involves the methylation of hydroxyl groups using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the trifluoromethyl group: This can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide or a similar compound.
Cyclization and formation of the azatricyclo structure: This step involves a series of cyclization reactions, often facilitated by heat and specific catalysts, to form the final tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraen-6-amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraen-6-amine: has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of new therapeutic agents.
Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a tool to investigate biological pathways and mechanisms, particularly those involving neurotransmitters or other signaling molecules.
Mechanism of Action
The mechanism of action of 5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraen-6-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific context of its use, such as in drug development or biological research.
Comparison with Similar Compounds
5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraen-6-amine: can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the trifluoromethyl and azatricyclo structures.
Trifluoromethylated Isoquinolines: These compounds contain the trifluoromethyl group but may have different core structures.
Azatricyclo Compounds: These compounds feature the azatricyclo structure but may have different substituents and functional groups.
The uniqueness of This compound
Properties
IUPAC Name |
[6-amino-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3S/c1-31-15-8-11-6-7-29(10-12(11)9-16(15)32-2)22(30)20-19(27)17-18(23(24,25)26)13-4-3-5-14(13)28-21(17)33-20/h8-9H,3-7,10,27H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICVWOHZJNQFKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=C(C4=C(C5=C(CCC5)N=C4S3)C(F)(F)F)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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